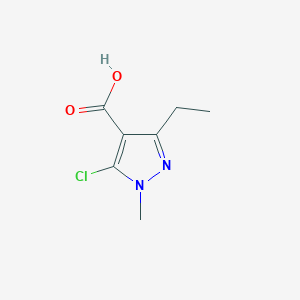

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid

説明

The exact mass of the compound 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-chloro-3-ethyl-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-4-5(7(11)12)6(8)10(2)9-4/h3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJBFTAZDQDTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373929 | |

| Record name | 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143214-26-0 | |

| Record name | 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative of significant interest in chemical and pharmaceutical research. The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals, making a thorough understanding of the properties of its derivatives essential for the development of new molecular entities.[1][2][3][4][5] This document details the compound's chemical identity, structural features, and key physicochemical parameters, including lipophilicity, solubility, and acidity. In the absence of extensive empirical data for this specific isomer, this guide provides robust, field-proven experimental protocols for their determination, explaining the scientific rationale behind each method. This work is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and application of pyrazole-based compounds.

Introduction

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties.[4][5][6] 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid belongs to this important class of molecules. The specific arrangement of its substituents—a chloro group at position 5, an ethyl group at position 3, a methyl group on the nitrogen at position 1, and a carboxylic acid at position 4—creates a unique electronic and steric profile that dictates its interaction with biological targets.

The physicochemical properties of a molecule are fundamental determinants of its behavior in both chemical and biological systems. Parameters such as acid dissociation constant (pKa), lipophilicity (LogP), and aqueous solubility govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical consideration in drug discovery. This guide offers an in-depth examination of these properties for the title compound, providing both predicted values from computational models and detailed, validated protocols for their experimental determination.

Chemical Identity and Structural Characteristics

A precise understanding of the molecular structure is the foundation upon which all other physicochemical analyses are built.

Molecular Structure

The structural representation of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is crucial for understanding its chemical reactivity and intermolecular interactions.

Caption: 2D structure of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Key Identifiers

Precise chemical identifiers are essential for database searches and regulatory documentation. The primary identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | - |

| PubChem CID | 2757509 | [7] |

| Molecular Formula | C₇H₉ClN₂O₂ | [7] |

| Molecular Weight | 188.61 g/mol | [8] |

| Monoisotopic Mass | 188.03525 Da | [7] |

| Canonical SMILES | CCC1=NN(C(=C1C(=O)O)Cl)C | [7] |

| InChI | InChI=1S/C7H9ClN2O2/c1-3-4-5(7(11)12)6(8)10(2)9-4/h3H2,1-2H3,(H,11,12) | [7] |

| InChIKey | WAJBFTAZDQDTDB-UHFFFAOYSA-N | [7] |

Predicted and Physical Properties

While experimental data for this specific isomer is scarce, computational models provide valuable initial estimates. Physical properties like melting point and appearance are fundamental for material handling and quality control.

| Property | Predicted/Observed Value | Notes and Rationale | Source |

| XlogP | 1.6 | This predicted value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [7] |

| Appearance | White to light yellow crystalline solid | This is an inferred property based on the appearance of closely related isomers such as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. | - |

| Melting Point | No data available | The isomeric compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, has a reported melting point of 162-166 °C. A similar range is expected, but must be determined experimentally. | - |

Experimental Protocol: Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity.[9] Pure crystalline compounds exhibit a sharp melting range (typically <1°C), whereas impurities lead to a depressed and broadened melting range.[9] The capillary method is a standard and reliable technique for this determination.[10]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the crystalline material is ground using a mortar and pestle.[9]

-

Capillary Loading: A capillary tube, sealed at one end, is jabbed into the powder. The tube is then tapped gently or dropped through a long glass tube to pack the solid into the closed end to a height of 2-3 mm.[10][11]

-

Apparatus Setup: The loaded capillary is placed into a melting point apparatus (e.g., Mel-Temp).

-

Initial Determination (Rapid): Heat the sample rapidly to obtain an approximate melting range. This allows for a more efficient and accurate subsequent measurement.[12]

-

Accurate Determination (Slow): Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[9] Begin heating again, but at a much slower rate (1-2°C per minute) as the expected melting point is approached.

-

Data Recording: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the last crystal melts completely. The melting point is reported as the range T1-T2.[9]

Caption: Workflow for Melting Point Determination by the Capillary Method.

Solubility

Aqueous solubility is a critical parameter that influences a compound's bioavailability and formulation development.[13] For ionizable molecules like carboxylic acids, solubility is highly dependent on pH.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[14][15] It measures the concentration of a saturated solution after a prolonged equilibration period, providing a true measure of a compound's solubility in a given medium.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a buffer of a specific, known pH (e.g., pH 2.0, 5.0, 7.4, 9.0). The use of excess solid ensures that equilibrium with the solid phase is achieved.[16]

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16][17]

-

Phase Separation: After equilibration, remove the vials and allow them to stand. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a filter that does not bind the compound, e.g., PTFE).

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent and determine the compound's concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Construct a calibration curve using standards of known concentrations to calculate the solubility in the original saturated solution. The experiment should be performed in triplicate for each pH value.

Caption: Workflow for the Shake-Flask Solubility Assay.

Acidity (pKa)

The carboxylic acid moiety makes 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid an acidic compound. Its pKa value dictates the extent of its ionization at different physiological pH values, which profoundly impacts its properties.

Experimental Protocol: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and widely used method for pKa determination.[18][19] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.[20]

Methodology:

-

System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[20]

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent (if necessary, due to low water solubility) and then dilute with water to a known concentration (e.g., 1-10 mM). The solution should be purged with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.[20]

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode. Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the inflection point of the resulting sigmoid curve. This is most accurately done by calculating the first or second derivative of the curve; the pKa is the pH at which the first derivative is maximal or the second derivative is zero.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP)

Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes. It is quantified as the partition coefficient (P) between octan-1-ol and water, and is usually expressed in its logarithmic form, LogP.

Predicted Lipophilicity

The computationally predicted XlogP value for this compound is 1.6, suggesting it possesses a favorable balance for oral drug absorption—not too hydrophilic to be trapped in the aqueous gastrointestinal fluid, and not too lipophilic to be trapped in fat depots.[7]

Experimental Protocol: LogP Determination by RP-HPLC

Rationale: While the shake-flask method is the traditional approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more efficient, and high-throughput alternative for determining LogP.[21][22][23] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.

Methodology:

-

System Setup: Use a C18 reverse-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The analysis is performed isocratically.

-

Calibration: Prepare a set of standard compounds with well-established LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

-

Create Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. A linear regression of this plot yields a calibration equation (e.g., LogP = m * log(k') + c).[22]

-

Analyze Test Compound: Inject the test compound under the identical chromatographic conditions to obtain its retention time and calculate its log k'.

-

Determine LogP: Use the calibration equation to calculate the LogP of the test compound from its measured log k'.

Synthesis and Applications

General Synthetic Approach

Substituted pyrazole-4-carboxylic acids are commonly synthesized through multi-step sequences. A plausible route for the title compound would involve the cyclization of a β-dicarbonyl precursor with a substituted hydrazine, followed by functional group manipulations. A key step is often the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position, which is then oxidized to the carboxylic acid.[24][25] Chlorination can be achieved using various chlorinating agents. The synthesis of related pyrazole-4-carboxylic acids has been well-documented, providing a strong foundation for developing a specific route for this compound.[26][27][28]

Relevance and Applications

The pyrazole scaffold is a highly valued pharmacophore.[29][30] Derivatives of pyrazole carboxylic acid have demonstrated a wide array of biological activities and are integral to both pharmaceuticals and agrochemicals.[3][4][5][6][27]

-

In Pharmaceuticals: Many pyrazole-containing drugs are on the market, acting as anti-inflammatory agents (e.g., Celecoxib), anticancer agents, and anticonvulsants.[3] The specific substitution pattern of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid makes it a valuable intermediate for creating libraries of new chemical entities for screening against various therapeutic targets.

-

In Agrochemicals: Pyrazole derivatives are widely used as herbicides, fungicides, and insecticides.[4][6] The structural motifs present in the title compound are found in several commercial pesticides. Therefore, it serves as a key building block for the discovery and development of new crop protection agents.

Conclusion

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is a molecule with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its key physicochemical properties, which are paramount to its application and development. By combining computationally predicted data with robust, validated experimental protocols for determining melting point, solubility, pKa, and LogP, this document serves as a comprehensive and practical resource for scientists. A thorough characterization of these fundamental properties is the first and most critical step in unlocking the full potential of this and other promising pyrazole derivatives.

References

-

Wan, H., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A. Available at: [Link]

-

Biad, M., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Il Farmaco. Available at: [Link]

-

Kansara, K., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]

-

ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. ResearchGate. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. University of Calgary. Available at: [Link]

-

Edisco. (n.d.). Melting point determination. Edisco. Available at: [Link]

-

Kumar, A., & Ahmad, I. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

-

Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available at: [Link]

-

Du, T., et al. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters. Available at: [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

-

PubChem. (n.d.). 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carboxylic acid. PubChem. Available at: [Link]

-

University of Nebraska-Lincoln. (n.d.). Determination of the melting point. University of Nebraska-Lincoln. Available at: [Link]

-

National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. National Taiwan University. Available at: [Link]

-

Du, T., et al. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters. Available at: [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Loro, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. LibreTexts Chemistry. Available at: [Link]

-

Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry. Available at: [Link]

-

Wang, S., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega. Available at: [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. PubChem. Available at: [Link]

-

Yılmaz, U., & Kılıç, E. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Turkish Journal of Chemistry. Available at: [Link]

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available at: [Link]

-

EPJ Web of Conferences. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

-

Kim, J., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Pharmaceutical Investigation. Available at: [Link]

-

ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-chloro-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. rroij.com [rroij.com]

- 3. royal-chem.com [royal-chem.com]

- 4. Pyrazole derivatives: Recent advances in discovery and development of pesticides [html.rhhz.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]

- 7. PubChemLite - 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carboxylic acid (C7H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 8. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. almaaqal.edu.iq [almaaqal.edu.iq]

- 10. edisco.it [edisco.it]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. scitechnol.com [scitechnol.com]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. bioassaysys.com [bioassaysys.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 23. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 24. researchgate.net [researchgate.net]

- 25. chemmethod.com [chemmethod.com]

- 26. Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids - Enamine [enamine.net]

- 27. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. ijnrd.org [ijnrd.org]

- 30. epj-conferences.org [epj-conferences.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid. Given the importance of substituted pyrazoles in medicinal chemistry and drug development, a thorough understanding of their structural characterization is paramount. This document offers predicted chemical shifts based on established principles of NMR spectroscopy and data from related pyrazole derivatives. Furthermore, it outlines a detailed, field-proven experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for this class of compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based molecules.

Introduction: The Significance of Pyrazole Scaffolds and NMR Spectroscopy

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities. The specific substitution pattern on the pyrazole ring dictates its physicochemical properties and pharmacological effects. 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is a representative example of a polysubstituted pyrazole, and its unambiguous structural elucidation is critical for its development and application.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural characterization of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will focus on the theoretical and practical aspects of utilizing ¹H and ¹³C NMR to characterize the title compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme will be used:

Caption: Molecular structure of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid with atom numbering.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| - | COOH | 10.0 - 13.0 | Broad Singlet | 165 - 175 |

| - | N-CH₃ | 3.8 - 4.2 | Singlet | 35 - 40 |

| - | CH₂CH₃ | 2.6 - 3.0 | Quartet | 20 - 25 |

| - | CH₂CH₃ | 1.2 - 1.5 | Triplet | 12 - 16 |

| 3 | C3 | - | - | 150 - 158 |

| 4 | C4 | - | - | 105 - 115 |

| 5 | C5 | - | - | 140 - 148 |

Justification for Predicted Chemical Shifts

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to be significantly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. It typically appears as a broad singlet in the range of 10-13 ppm.[5] The exact chemical shift and broadness can be influenced by the solvent and concentration due to hydrogen bonding.

-

N-Methyl Protons (N-CH₃): The methyl group attached to the N1 position of the pyrazole ring is expected to resonate around 3.8-4.2 ppm. The direct attachment to the nitrogen atom within the aromatic ring system causes a downfield shift.

-

Ethyl Group Protons (CH₂CH₃): The methylene protons (CH₂) of the ethyl group at the C3 position are adjacent to the pyrazole ring and are therefore deshielded, with a predicted chemical shift in the range of 2.6-3.0 ppm. These protons will appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (CH₃) of the ethyl group are further from the ring and will appear upfield, typically between 1.2-1.5 ppm, as a triplet due to coupling with the methylene protons.

-

Pyrazole Ring Carbons (C3, C4, C5):

-

C3: This carbon is substituted with an electron-donating ethyl group and is part of the pyrazole ring. Its chemical shift is predicted to be in the range of 150-158 ppm.

-

C4: The C4 carbon is substituted with an electron-withdrawing carboxylic acid group. This will cause a shielding effect on C4 relative to other carbons, with an expected chemical shift around 105-115 ppm.

-

C5: The C5 carbon is substituted with an electronegative chlorine atom, which will cause a significant downfield shift. Its predicted chemical shift is in the range of 140-148 ppm.

-

The precise chemical shifts of the ring carbons are influenced by the combination of all substituents.[4]

-

-

Carboxylic Acid Carbon (COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to resonate in the 165-175 ppm region.

Experimental Protocol for NMR Data Acquisition

The following protocol provides a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and its deuterated nature prevents large solvent signals from obscuring the analyte's resonances in the ¹H NMR spectrum. Chloroform-d (CDCl₃) can also be used, but solubility may be lower.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers often use the residual solvent peak for referencing, but the addition of TMS can provide a more accurate reference.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of at least 16 ppm is recommended to ensure all signals, including the carboxylic acid proton, are observed.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Baseline correct the spectrum.

-

Integrate all signals.

-

Reference the spectrum to the residual solvent peak or TMS.

-

¹³C NMR Spectroscopy

-

Instrument: The same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A spectral width of approximately 220-250 ppm.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak.

-

Advanced NMR Experiments (Optional but Recommended)

For unambiguous assignment of all proton and carbon signals, the following two-dimensional (2D) NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, which will clearly show the correlation between the methylene and methyl protons of the ethyl group.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons (C3, C4, C5, and COOH) by observing their correlations with nearby protons (e.g., N-CH₃, CH₂CH₃).[5]

Caption: Experimental workflow for NMR analysis of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Conclusion

This technical guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid, grounded in the established principles of NMR spectroscopy and literature data for related pyrazole derivatives. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data for this and similar compounds. The combination of predicted chemical shifts and a robust experimental workflow serves as a valuable resource for scientists and researchers in the field of drug discovery and development, facilitating the efficient and accurate structural characterization of novel pyrazole-based molecules.

References

-

Ibon, E., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 6(3), 39. Available at: [Link]

-

Faure, R., et al. (1987). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 25(8), 727-732. Available at: [Link]

-

Li, W., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8149-8159. Available at: [Link]

-

Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. Available at: [Link]

-

Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available at: [Link]

-

Andrade, B., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 10. Available at: [Link]

-

Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Organic Magnetic Resonance, 22(9), 603-607. Available at: [Link]

-

López-Cara, L. C., et al. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry, 46(9), 878-885. Available at: [Link]

-

Claramunt, R. M., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 471-474. Available at: [Link]

-

ACD/Labs. (2026). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

-

PrepChem. (2026). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

Sources

Crystal structure and X-ray diffraction of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid

Abstract

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[4][6] Its structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging in various interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[7] Consequently, pyrazole derivatives have been successfully developed into a range of clinically approved drugs, including the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[1][5][8]

This guide focuses on 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid, a molecule possessing key functional groups—the pyrazole core, a halogen substituent, and a carboxylic acid moiety—that are highly relevant to modern drug design.

Experimental Methodology: From Synthesis to High-Quality Crystal

Plausible Synthesis Route

A robust synthesis strategy is the prerequisite for obtaining pure material for crystallization. For the target compound, a common and effective approach involves the formylation of a pyrazole precursor, followed by oxidation. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrazoles.[17][18][19]

Step 1: Synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole. This starting material can be prepared through the condensation of a suitable β-dicarbonyl compound with methylhydrazine, followed by chlorination.

Step 2: Vilsmeier-Haack Formylation. The 5-chloropyrazole is treated with a Vilsmeier reagent (typically generated in situ from phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the C4 position, yielding 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde.[19]

Step 3: Oxidation. The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent, to yield the final product, 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid.

The crude product must be purified to ≥99% purity, typically via column chromatography or recrystallization, as impurities can significantly inhibit the growth of high-quality single crystals.

Single Crystal Growth: The Art and Science of Crystallization

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step.[16] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice rather than as an amorphous powder. For small organic molecules, several techniques are highly effective.[16][20][21][22][23]

Protocol 1: Slow Evaporation

This is the simplest and most common method for obtaining single crystals.[20][21][24][25][26]

-

Solvent Selection: Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent in a clean glass vial. The ideal solvent is one in which the compound is moderately soluble. For this molecule, solvents like ethanol, methanol, or ethyl acetate would be appropriate starting points.

-

Setup: Cover the vial with a cap, or with paraffin film perforated with a few small holes using a needle. This allows the solvent to evaporate slowly over a period of days to weeks.

-

Incubation: Place the vial in a vibration-free location at a constant temperature. Slowing the rate of evaporation, for instance by placing the vial in a cooler environment, can often lead to larger and higher-quality crystals.[23]

Protocol 2: Vapor Diffusion

Vapor diffusion is arguably the most successful method for growing high-quality crystals, especially when only small amounts of material are available.[20][21][22][27][28]

-

Solvent System Selection: This method requires a binary solvent system. The compound should be soluble in the primary solvent (e.g., chloroform, THF) and insoluble in a more volatile anti-solvent (e.g., pentane, hexane, diethyl ether).

-

Setup: Dissolve the compound in a small volume of the primary solvent in a small, open inner vial. Place this inner vial inside a larger, sealed outer vial containing a larger volume of the anti-solvent.

-

Mechanism: The more volatile anti-solvent will slowly diffuse in the vapor phase into the primary solvent. This gradually decreases the solubility of the compound, leading to slow, controlled crystallization.

Single-Crystal X-ray Diffraction: Elucidating the Atomic Structure

Once a suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) is obtained, the process of determining its structure via SC-XRD can begin.

Data Collection

The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. The data collection is performed on a single-crystal X-ray diffractometer, such as a Bruker APEX-II CCD, using monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through various angles. The positions and intensities of the diffraction spots are recorded by the detector.

Structure Solution and Refinement

The collected diffraction data are processed to yield a file containing the Miller indices (h,k,l) and intensity for each reflection. This information is then used to determine the crystal structure.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. The SHELXT program is a powerful tool for this step.[29]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. The SHELXL program is the standard for this process.[30][31][32] The quality of the final structure is assessed by the R-factor (R1), which should typically be below 5% for a well-refined small-molecule structure.

Structural Analysis and Discussion

While experimental data for the title compound is not publicly available, we can predict its key structural features based on the known chemistry of pyrazole carboxylic acids.

Crystallographic Data (Hypothetical)

A typical small organic molecule like this would be expected to crystallize in a common centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic). A plausible set of crystallographic parameters is presented below.

| Parameter | Hypothetical Value |

| Empirical Formula | C₇H₉ClN₂O₂ |

| Formula Weight | 188.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.0 |

| β (°) | 105 |

| Volume (ų) | 880 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.42 |

| Final R1 [I > 2σ(I)] | < 0.05 |

| Goodness-of-Fit (S) | ~1.0 |

Molecular Geometry

The core of the molecule is the planar pyrazole ring. The bond lengths and angles within this ring will be consistent with its aromatic character. The C-Cl bond, the C-C bonds of the ethyl group, and the C-C and C-O bonds of the carboxylic acid group will exhibit standard single and double bond lengths. Torsion angles will define the orientation of the ethyl and carboxylic acid substituents relative to the pyrazole plane.

Supramolecular Assembly and Intermolecular Interactions

The most significant feature governing the crystal packing will be the intermolecular interactions, which dictate the supramolecular architecture.

-

Carboxylic Acid Dimer: The defining interaction for crystalline carboxylic acids is the formation of robust, centrosymmetric dimers via a pair of O-H···O hydrogen bonds. This creates a characteristic R²₂(8) ring motif. This synthon is one of the most stable and predictable in crystal engineering and is almost certain to be the primary organizing feature in the crystal lattice of the title compound.

-

Other Potential Interactions: Beyond the primary dimer formation, other weaker interactions will play a role in assembling the three-dimensional structure. These may include:

-

C-H···O interactions: The methyl or ethyl C-H groups could act as weak donors to the carbonyl oxygen or the pyrazole nitrogen atoms.

-

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with the oxygen or nitrogen atoms of neighboring molecules.

-

π-π Stacking: The pyrazole rings of adjacent molecules may engage in offset π-π stacking interactions.

-

The analysis of these interactions is crucial for understanding the crystal's stability and physical properties. Software such as PLATON and Mercury are indispensable for this analysis.[33][34][35][36][37][38][39][40]

// Molecule 1 R1 [label="Py-Et", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C1 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O1H [label="O-H", fontcolor="#202124"];

// Molecule 2 R2 [label="Py-Et", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; O2H [label="H-O", fontcolor="#202124"];

// Structure layout {rank=same; O1H; C1; O1} {rank=same; O2; C2; O2H} R1 -- C1; C1 -- O1 [label="="]; C1 -- O1H; R2 -- C2; C2 -- O2 [label="="]; C2 -- O2H;

// Hydrogen bonds O1H -> O2 [label=" O-H···O", fontcolor="#EA4335", len=1.5]; O2H -> O1 [label=" O···H-O", fontcolor="#EA4335", len=1.5];

// Positioning C1 [pos="1,1!"]; O1H [pos="0,1.5!"]; O1 [pos="1,0!"]; R1 [pos="2,1.5!"];

C2 [pos="3,1!"]; O2H [pos="4,0.5!"]; O2 [pos="3,2!"]; R2 [pos="2,0.5!"]; } केंद्रे Carboxylic Acid Dimer Formation

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to the synthesis, crystallization, and structural elucidation of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid. The determination of its single-crystal structure via X-ray diffraction is an essential step in understanding its physicochemical properties and advancing its potential as a therapeutic agent. The analysis of its molecular geometry and, critically, its supramolecular assembly through hydrogen bonding and other intermolecular forces, provides the atomic-level detail necessary for structure-based drug design. By following the established protocols detailed herein, researchers can confidently pursue the structural characterization of this and related pyrazole derivatives, paving the way for the development of next-generation pharmaceuticals.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. ResearchGate. Available at: [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. Available at: [Link]

-

Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. National Center for Biotechnology Information. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

-

PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

-

Pyrazole Scaffold: A Remarkable Tool in Drug Development. ResearchGate. Available at: [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Available at: [Link]

-

PLATON for MS-Windows. University of Glasgow. Available at: [Link]

-

A Guide to Using SHELXTL. University of Florida. Available at: [Link]

-

PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University. Available at: [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Wiley Online Library. Available at: [Link]

-

Crystal Structure Visualization and Analysis Software. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. National Center for Biotechnology Information. Available at: [Link]

-

scXRD: Growing single crystals. University of York. Available at: [Link]

-

A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois Urbana-Champaign. Available at: [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. Available at: [Link]

-

Slow Evaporation Method. University of California, Riverside. Available at: [Link]

-

Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. Taylor & Francis Online. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

-

Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Bentham Science. Available at: [Link]

-

How to crystallize your sample. KU Leuven. Available at: [Link]

-

Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Available at: [Link]

-

The PLATON Homepage. Utrecht University. Available at: [Link]

-

Free Crystal Structure Visualization Software. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

-

CSD Mercury Software Tutorial - Basic Overview & Introduction. YouTube. Available at: [Link]

-

PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. International Union of Crystallography. Available at: [Link]

-

Chemical crystallization. SPT Labtech. Available at: [Link]

-

PLATON for Windows. University of Glasgow. Available at: [Link]

-

Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

User guide to crystal structure refinement with SHELXL. Reza Latifi. Available at: [Link]

-

Mercury (crystallography). Wikipedia. Available at: [Link]

-

Crystallization of low-molecular-weight organic compounds for X-ray crystallography. International Union of Crystallography. Available at: [Link]

-

Crystal Growing Tips. University of Florida. Available at: [Link]

-

Growing and Mounting Crystals Your Instrument Will Treasure. University of California, San Diego. Available at: [Link]

-

Guide for crystallization. University of Geneva. Available at: [Link]

-

Mercury 4.0: from visualization to analysis, design and prediction. National Center for Biotechnology Information. Available at: [Link]

-

SHELXT – Integrated space-group and crystal-structure determination. International Union of Crystallography. Available at: [Link]

-

Crystal structure refinement with SHELXL. National Center for Biotechnology Information. Available at: [Link]

-

Single-crystal growth of organic semiconductors. Nanyang Technological University. Available at: [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. tandfonline.com [tandfonline.com]

- 9. news-medical.net [news-medical.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sptlabtech.com [sptlabtech.com]

- 17. jocpr.com [jocpr.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. arkat-usa.org [arkat-usa.org]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 22. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 23. chemistry.muohio.edu [chemistry.muohio.edu]

- 24. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 25. Slow Evaporation Method [people.chem.umass.edu]

- 26. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 27. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 28. unifr.ch [unifr.ch]

- 29. iucr.org [iucr.org]

- 30. scs.illinois.edu [scs.illinois.edu]

- 31. scs.illinois.edu [scs.illinois.edu]

- 32. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 33. cristal.org [cristal.org]

- 34. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 35. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 36. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 37. journals.iucr.org [journals.iucr.org]

- 38. PLATON [chem.gla.ac.uk]

- 39. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 40. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Mechanism of Action of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents.[1] Derivatives of pyrazole carboxylic acid, in particular, have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] This technical guide delves into the mechanistic underpinnings of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid and its related derivatives. Rather than presenting a single, definitive mechanism, which can vary based on specific structural modifications, this document serves as a comprehensive framework for elucidating the mode of action. We will explore the most probable molecular targets and signaling pathways based on the broader class of pyrazole inhibitors and provide detailed, field-proven experimental protocols for their investigation.

Introduction to the Pyrazole Carboxylic Acid Scaffold

The 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid molecule is a substituted pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The specific substitutions—a chloro group at position 5, an ethyl group at position 3, a methyl group at the N1 position, and a carboxylic acid at position 4—confer distinct physicochemical properties that dictate its biological interactions.[4][5] The reactivity of the carboxylic acid group allows for the synthesis of a wide array of derivatives, such as esters and amides, expanding the chemical space and potential for targeted biological activity.[5][6] These derivatives have been widely explored for applications ranging from pharmaceuticals to agrochemicals.[7][8]

The core pyrazole structure is a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its prevalence in approved drugs like the anti-inflammatory celecoxib and the anti-obesity drug rimonabant highlights its significance in drug design.[1] The wide range of biological activities reported for pyrazole derivatives suggests that they can interact with multiple molecular targets, a concept we will explore in the following sections.[2][9]

Postulated Mechanisms of Action and Key Molecular Targets

Based on extensive research into the pyrazole class of compounds, several key mechanisms of action have been identified. Derivatives of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid are likely to engage one or more of the following pathways through direct enzyme inhibition or modulation of cellular signaling.

Enzyme Inhibition

Enzyme inhibition is a hallmark of many pyrazole-based compounds. The pyrazole ring and its substituents can fit into the active sites of various enzymes, leading to a blockade of their catalytic function.

-

Bacterial Topoisomerases and DNA Gyrases: A significant antibacterial mechanism for pyrazole analogs is the inhibition of type II bacterial topoisomerases, such as DNA gyrase.[10][11] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting their function, these compounds can effectively halt bacterial proliferation. This makes DNA gyrase a prime target for investigation.[10]

-

Carbonic Anhydrases (CAs): Several pyrazole derivatives have been identified as potent inhibitors of human carbonic anhydrase isoforms (hCA I, II, IX, XII).[12][13] CAs are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic CA inhibitor, but pyrazole-based compounds have shown significant, non-sulfonamide-based inhibitory activity.[13]

-

Other Enzymatic Targets: The versatility of the pyrazole scaffold allows for the targeting of a wide range of other enzymes. Studies have demonstrated inhibition of N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme in the bacterial lysine biosynthesis pathway, making it a potential target for novel antibiotics.[14] Additionally, pyrazole derivatives have been investigated as inhibitors of protein kinases, which are central to cellular signaling and are often dysregulated in cancer.[10]

The logical workflow for investigating enzyme inhibition is outlined below.

Caption: Workflow for Validating Enzyme Inhibition.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit significant anti-inflammatory properties.[3][15] This is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2). The well-known drug Celecoxib is a selective COX-2 inhibitor built around a 1,5-diarylpyrazole core.[10] The mechanism involves blocking the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.

A proposed signaling pathway for the anti-inflammatory action is depicted below.

Caption: Inhibition of the COX-2 Inflammatory Pathway.

Experimental Protocols for Mechanistic Elucidation

To determine the precise mechanism of action for a novel 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid derivative, a systematic, multi-faceted approach is required.

Protocol for Determining Antibacterial Mechanism via DNA Gyrase Inhibition

This protocol provides a method to assess whether a pyrazole derivative's antibacterial activity stems from the inhibition of bacterial DNA gyrase.

Objective: To quantify the inhibitory effect of the test compound on E. coli DNA gyrase activity.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Relaxed plasmid DNA (for control)

-

E. coli DNA Gyrase enzyme

-

ATP (Adenosine triphosphate)

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml albumin, pH 7.5)

-

Test pyrazole derivative dissolved in DMSO

-

Positive control inhibitor (e.g., Novobiocin)

-

DNA loading dye

-

Agarose gel (1%)

-

TAE buffer

-

Ethidium bromide or other DNA stain

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding components in the following order: assay buffer, supercoiled plasmid DNA (final concentration ~10 nM), and varying concentrations of the test pyrazole derivative (e.g., from 0.1 µM to 100 µM). Include a "no inhibitor" control and a positive control.

-

Enzyme Addition: Add E. coli DNA gyrase to each reaction tube to a final concentration that yields a robust signal (typically 1-5 units).

-

Initiation: Start the reaction by adding ATP to a final concentration of 1 mM. The total reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

-

Termination: Stop the reaction by adding 5 µL of DNA loading dye containing SDS and proteinase K to digest the enzyme.

-

Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the electrophoresis in TAE buffer at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of gyrase will result in a decrease in the supercoiled band and an increase in the relaxed or intermediate forms.

-

Quantification: Densitometry can be used to quantify the band intensities and calculate the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound | Target | IC₅₀ (µM) | Reference |

| Pyrazole Analog A | S. aureus DNA Gyrase B | 5.2 | [10] |

| Tetrahydroindazole 1 | Bacterial Type II Topoisomerase | < 0.1 | [11] |

| Novobiocin | E. coli DNA Gyrase | ~0.1 | Standard |

| Test Derivative | E. coli DNA Gyrase | To be determined | N/A |

Protocol for Assessing Carbonic Anhydrase Inhibition

This protocol details a common colorimetric assay to measure the inhibition of carbonic anhydrase activity, based on the esterase activity of the enzyme.

Objective: To determine the IC₅₀ of the pyrazole derivative against human carbonic anhydrase II (hCA II).

Materials:

-

Human carbonic anhydrase II (hCA II), recombinant

-

Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

-

p-Nitrophenyl acetate (pNPA) as substrate

-

Test pyrazole derivative dissolved in DMSO

-

Positive control inhibitor (e.g., Acetazolamide)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Plate Setup: In a 96-well plate, add 140 µL of assay buffer to each well.

-

Inhibitor Addition: Add 10 µL of the test pyrazole derivative at various concentrations (e.g., 0.1 nM to 10 µM). Include a "no inhibitor" control (DMSO only) and a positive control.

-

Enzyme Addition: Add 20 µL of hCA II solution (final concentration ~2-5 nM) to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding 30 µL of pNPA substrate (dissolved in acetonitrile, final concentration ~0.7-1.0 mM).

-

Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The hydrolysis of pNPA by hCA II produces the yellow-colored p-nitrophenolate anion.

-

Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

| Compound | Target | Kᵢ (nM) | IC₅₀ (µM) | Reference |

| Acetazolamide | hCA II | 12.1 | 0.25 | [12] |

| Pyrazole Derivative 4k | hCA II | - | 0.24 | [13] |

| Pyrazole Derivative 6 | hCA II | 11.77 | - | [12] |

| Test Derivative | hCA II | To be determined | To be determined | N/A |

Conclusion

The 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While a single, universal mechanism of action cannot be ascribed to all its derivatives, the existing body of literature strongly points towards enzyme inhibition as a primary mode of interaction. Key targets include bacterial topoisomerases, carbonic anhydrases, and enzymes of the inflammatory cascade like COX-2. This guide provides the conceptual framework and detailed experimental protocols necessary for researchers to systematically investigate and validate the mechanism of action for new derivatives. A thorough understanding of these molecular interactions is paramount for advancing these compounds through the drug discovery and development pipeline.

References

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- Bentham Science. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect.

- Longdom Publishing. Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. Journal of Computer Science & Systems Biology.

- Demir, Y., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 346-353.

- Wang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.

- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.

- Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727.

- Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19303-19315.

-

Fadaly, W. A. A., & El-Senduny, F. F. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(6), 1383. Available at: [Link]

- Sakkal, S., et al. (2023). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 28(1), 359.

- PubChem. (n.d.). 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carboxylic acid.

- NextSDS. (n.d.). 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.

- PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

- PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- Benchchem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- EvitaChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- Sigma-Aldrich. (n.d.). ethyl 4-chloro-5-methyl-1h-pyrazole-3-carboxylate.

-

Husain, A., et al. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittelforschung, 62(10), 487-493. Available at: [Link]

-

Li, Z., et al. (2003). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Chinese Journal of Organic Chemistry, 23(2), 199-202. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. evitachem.com [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 14. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics [mdpi.com]

- 15. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Molecular Weight, Partition Coefficient, and Analytical Workflows

Executive Summary

The pyrazole ring system is a privileged heterocyclic scaffold extensively utilized in the design of pharmaceuticals and agrochemicals. Among its highly functionalized derivatives, 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 143214-26-0) serves as a critical building block. The strategic positioning of its substituents—a chlorine atom, an ethyl group, a methyl group, and a carboxylic acid—creates a unique physicochemical profile.

For researchers and drug development professionals, understanding the exact molecular weight (MW) and the partition coefficient (LogP) of this compound is non-negotiable. These parameters dictate the molecule's pharmacokinetics, membrane permeability, and binding thermodynamics. This whitepaper provides an in-depth analysis of the compound's structural parameters, the causality behind its lipophilicity, and self-validating experimental workflows for empirical verification.

Molecular Identity and Structural Parameters

The precise calculation of molecular weight and monoisotopic mass is the foundation of mass spectrometry validation and synthetic stoichiometry. The presence of the chlorine atom at the 5-position introduces a distinct isotopic signature due to the natural abundance of 35Cl and 37Cl isotopes (approximately 3:1 ratio).

As documented in chemical repositories, the molecular formula C7H9ClN2O2 yields a standard molecular weight of 188.61 g/mol [1].

Table 1: Quantitative Structural Data

| Physicochemical Property | Value |

| Chemical Name | 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid |

| CAS Registry Number | 143214-26-0 |

| Molecular Formula | C7H9ClN2O2 |

| Molecular Weight | 188.61 g/mol |

| Monoisotopic Mass | 188.035 Da |

| Calculated LogP | ~1.33 |

| Topological Polar Surface Area (TPSA) | 55.12 Ų |

| SMILES String | CCc1nn(C)c(Cl)c1C(O)=O |

Data synthesized from authoritative chemical databases including Molport and ChemSrc[1].

Partition Coefficient (LogP): The Causality of Lipophilicity

The partition coefficient (LogP) is a quantitative measure of a compound's lipophilicity, defined as the ratio of the concentration of the unionized compound in a non-polar solvent (typically 1-octanol) to its concentration in water.

Computational chemistry data reveals that 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid exhibits a calculated LogP of approximately 1.33[2].

Mechanistic Causality:

-

Halogen Substitution: The substitution of a hydrogen atom with a chlorine atom at the 5-position significantly increases the electron cloud density and polarizability of the molecule, driving up the lipophilicity compared to non-chlorinated analogs[2].

-

Alkyl Chain Extension: The ethyl group at the 3-position provides a larger hydrophobic surface area than a standard methyl group, further enhancing the LogP.

-

Ionization State (LogP vs. LogD): Because the molecule contains a carboxylic acid moiety (typical pKa ~4.0–4.5), the LogP of 1.33 strictly represents the unionized form. At physiological pH (7.4), the acid deprotonates, drastically lowering the distribution coefficient (LogD) and increasing aqueous solubility. This balance is ideal for oral bioavailability, adhering perfectly to Lipinski's Rule of 5.

Caption: Structure-property relationships driving the pharmacokinetics of the compound.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, theoretical values must be empirically validated. Below are the rigorous, step-by-step methodologies designed for absolute analytical confidence.

Protocol A: LC-MS Determination of Molecular Weight

Rationale: Electrospray Ionization (ESI) in negative mode is the optimal choice for this compound. Carboxylic acids readily donate a proton to form a stable [M−H]− anion, providing a clean, easily interpretable mass spectrum without extensive fragmentation.

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid.

-

Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Utilize a gradient elution of Water and Acetonitrile at a flow rate of 0.3 mL/min.

-

Mass Spectrometry: Operate the ESI source in negative ion mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

-

Data Analysis & Validation: Extract the chromatogram for m/z 187.0 (the monoisotopic [M−H]− peak).

-

Self-Validation Check: Verify the presence of the M+2 isotopic peak at m/z 189.0. The intensity of the 189.0 peak must be approximately 33% of the 187.0 base peak, confirming the presence of exactly one chlorine atom.

-

Protocol B: Shake-Flask Method for LogP Determination

Rationale: To measure the true intrinsic LogP, the compound must be fully unionized. Therefore, the aqueous phase must be buffered at least 2 pH units below the compound's pKa (buffer pH ~2.0).

-

Phase Saturation: Pre-saturate 1-octanol and an aqueous buffer (0.1 M HCl, pH 2.0) by stirring them together vigorously in a separatory funnel for 24 hours. Allow the phases to separate completely.

-

Solute Addition: Dissolve an accurately weighed amount of the compound into the pre-saturated 1-octanol phase to achieve a stock concentration of 1 mg/mL.

-